Flurbiprofen Axetil

Beschreibung

This compound is under investigation in clinical trial NCT02043366 (Effect of Butorphanol Combined With this compound on Preventing Hyperalgesia Induced by Remifentanil in Patients).

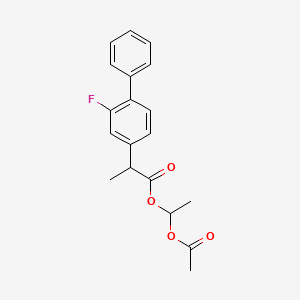

structure given in first source

an analgesic

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-acetyloxyethyl 2-(3-fluoro-4-phenylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIVXCSEERJYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048600 | |

| Record name | Flurbiprofen axetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91503-79-6 | |

| Record name | Flurbiprofen axetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91503-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurbiprofen axetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091503796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurbiprofen axetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flurbiprofen axetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flurbiprofen Axetil (mixture of diastereoisomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURBIPROFEN AXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0OU31PUI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flurbiprofen Axetil: A Technical Guide to its Mechanism of Action on Cyclooxygenase-1 and Cyclooxygenase-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flurbiprofen Axetil is a non-steroidal anti-inflammatory drug (NSAID) administered as a prodrug that is rapidly hydrolyzed in the blood to its active form, flurbiprofen. This guide provides an in-depth technical analysis of flurbiprofen's mechanism of action, with a specific focus on its differential inhibitory effects on the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. Flurbiprofen is a non-selective inhibitor of both COX-1 and COX-2, which are the key enzymes in the biosynthetic pathway of prostaglandins, critical mediators of inflammation and pain.[1] This document details the quantitative inhibitory data, experimental protocols for assessing COX inhibition, and the signaling pathways involved, offering a comprehensive resource for professionals in the field of drug development and research.

Introduction

This compound is a well-established NSAID utilized for its potent analgesic and anti-inflammatory properties, particularly in the management of postoperative pain. Its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis through the blockade of COX enzymes. The two main isoforms, COX-1 and COX-2, while catalyzing the same reaction, have distinct physiological and pathological roles. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] The relative inhibition of these two isoforms by an NSAID is a critical determinant of its efficacy and side-effect profile. Flurbiprofen, the active metabolite of this compound, is known to be a non-selective inhibitor of both COX-1 and COX-2.[2][3]

Mechanism of Action: COX-1 vs. COX-2 Inhibition

Upon intravenous administration, this compound is rapidly converted to flurbiprofen by plasma esterases. Flurbiprofen then exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase activity of both COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.

Flurbiprofen is considered a non-selective COX inhibitor, meaning it inhibits both isoforms. However, in vitro studies have indicated a slight selectivity towards COX-1. The S-enantiomer of flurbiprofen is primarily responsible for the inhibition of both COX isoenzymes.

Data Presentation: Quantitative Analysis of COX Inhibition

The inhibitory potency of flurbiprofen and its enantiomers against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). The tables below summarize key quantitative data from various in vitro studies.

Table 1: IC50 Values of Racemic Flurbiprofen for COX-1 and COX-2

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Reference |

| Human Recombinant Enzymes | 0.1 | 0.4 | 4 | [4] |

| Human Whole Blood Assay | Not explicitly stated | Not explicitly stated | 32 | [5] |

Table 2: IC50 Values of Flurbiprofen Enantiomers for COX-1 and COX-2

| Enantiomer | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Reference |

| S-(+)-Flurbiprofen | Guinea Pig Whole Blood | ~0.5 | ~0.5 | ~1 | |

| S-(+)-Flurbiprofen | Purified Sheep Placenta COX-2 | - | 0.48 | - | [6] |

| R-(-)-Flurbiprofen | Human Whole Blood Assay | 130 | 246 | 1.89 | [7] |

| R-(-)-Flurbiprofen | Purified COX-1 and COX-2 | >500 (marginal inhibition) | >500 (marginal inhibition) | - | [7] |

Interpretation of Selectivity Ratio: The COX-2/COX-1 selectivity ratio is a crucial parameter in assessing the relative inhibitory activity of an NSAID. A ratio greater than 1 indicates a preference for COX-1 inhibition, while a ratio less than 1 suggests selectivity for COX-2. A ratio close to 1 signifies non-selective inhibition. Based on the available data, racemic flurbiprofen and its active S-enantiomer demonstrate a non-selective to slightly COX-1 selective profile.

Signaling Pathways

The primary mechanism of action of flurbiprofen involves the interruption of the arachidonic acid cascade. The following diagram illustrates this pathway and the point of inhibition by flurbiprofen.

References

- 1. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 2. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. academic.oup.com [academic.oup.com]

- 5. ajmc.com [ajmc.com]

- 6. Defining the COX inhibitor selectivity of NSAIDs: implications for understanding toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Physicochemical Properties of Flurbiprofen Axetil for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurbiprofen axetil, a prodrug of the potent nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, is designed to enhance solubility and facilitate parenteral administration.[1][2] A thorough understanding of its physicochemical properties is paramount for the successful development of stable, effective, and safe pharmaceutical formulations. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into their implications for formulation design.

Physicochemical Properties

The key physicochemical properties of this compound, alongside its active metabolite flurbiprofen for comparative context, are summarized below. These parameters are critical in predicting the drug's behavior in various formulation systems and biological environments.

Data Summary

| Property | This compound | Flurbiprofen | Significance in Formulation |

| Molecular Formula | C₁₉H₁₉FO₄[3] | C₁₅H₁₃FO₂[4] | Defines molecular weight and elemental composition. |

| Molecular Weight | 330.35 g/mol [3][5] | 244.26 g/mol [4] | Influences diffusion, solubility, and bioavailability. |

| Physical State | Pale Yellow Oil / Liquid[3][5] | Crystalline Solid[4] | Dictates the choice of dosage form (e.g., emulsion, solution vs. tablet). |

| Melting Point | Not Applicable (Liquid at room temperature)[6] | 110-111 °C[4] | Important for solid dosage form processing and stability. |

| Solubility | - DMSO: 45 mg/mL[7] - Soluble in organic solvents | - Water: 8 mg/L (at 22 °C)[4] - PBS (pH 7.2): ~0.9 mg/mL - Ethanol: ~25 mg/mL - DMSO: ~10 mg/mL | Crucial for selecting appropriate solvents and predicting dissolution rates. |

| pKa | Not available (Ester) | 4.03 - 4.4[4][8] | Influences the ionization state, solubility, and absorption at different physiological pH values. As an ester, this compound does not have a pKa in the physiological range; its hydrolysis to flurbiprofen is the key transformation. |

| LogP (Octanol-Water Partition Coefficient) | 4.04850 - 4.9[5] | 4.16 - 4.2[4] | Predicts lipophilicity and the ability to cross biological membranes. |

| Stability | Hydrolyzes to flurbiprofen in plasma. Stable in oil-based formulations. | Subject to degradation under stress conditions (e.g., acid, heat).[9][10] | Determines shelf-life, storage conditions, and potential degradation pathways. |

Experimental Protocols

Accurate determination of physicochemical properties is essential for robust formulation development. The following are detailed methodologies for key experiments.

Determination of Solubility

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate buffer, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand, or centrifuge, to separate the undissolved solid from the supernatant.

-

Quantification: Withdraw a filtered aliquot of the supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][11]

Determination of Melting Point (for solid compounds like Flurbiprofen)

The capillary melting point method is a standard procedure for determining the melting range of a crystalline solid.[1]

Protocol:

-

Sample Preparation: Finely powder the dry crystalline sample.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted to define the melting range.

Determination of Partition Coefficient (LogP)

The shake-flask method is the traditional approach for determining the octanol-water partition coefficient.

Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases and let the layers separate.

-

Quantification: Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of pKa (for ionizable compounds like Flurbiprofen)

Potentiometric titration is a common and accurate method for pKa determination.

Protocol:

-

Sample Preparation: Dissolve a precise amount of the ionizable compound (e.g., flurbiprofen) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base (e.g., 0.1 M NaOH for an acidic compound) while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.

Mechanism of Action and Formulation Implications

This compound is a prodrug that is rapidly hydrolyzed in the blood by esterases to its active form, flurbiprofen.[12] Flurbiprofen then exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are crucial for the synthesis of prostaglandins.[12]

Caption: Mechanism of action of this compound.

The prodrug nature of this compound and its physicochemical properties have significant implications for formulation:

-

Enhanced Solubility: The axetil ester group increases the lipophilicity, which can improve its solubility in lipid-based formulations, making it suitable for intravenous emulsions.[12]

-

Parenteral Administration: Its liquid state and solubility characteristics are advantageous for developing parenteral dosage forms, bypassing the gastrointestinal tract and allowing for rapid onset of action.

-

Stability: As an ester, this compound is susceptible to hydrolysis. Formulation strategies must focus on minimizing water content and controlling pH to ensure stability. Oil-based vehicles are often preferred.[3]

Experimental Workflow for Formulation Development

A logical workflow is crucial for the efficient development of a this compound formulation.

Caption: Workflow for this compound Formulation.

Conclusion

A comprehensive understanding and thorough characterization of the physicochemical properties of this compound are foundational to the development of a successful pharmaceutical product. Its nature as a liquid, lipophilic prodrug presents unique opportunities for parenteral formulations, particularly lipid emulsions. By carefully considering its solubility, partitioning behavior, and stability profile, and by employing rigorous experimental protocols, formulation scientists can design and optimize delivery systems that ensure the safety, efficacy, and stability of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | COX | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmascholars.com [pharmascholars.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Flurbiprofen Axetil: A Technical Guide for Drug Development Professionals

Introduction

Flurbiprofen axetil is a well-established nonsteroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties. It is administered as a prodrug, designed to enhance solubility and facilitate intravenous delivery. In the bloodstream, it undergoes rapid hydrolysis by esterases to release its active form, flurbiprofen. The therapeutic effects of flurbiprofen are primarily attributed to its role as a competitive, reversible inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By blocking these enzymes, flurbiprofen prevents the conversion of arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever. This technical guide provides an in-depth analysis of the molecular structure of flurbiprofen, its interaction with COX enzymes, and the critical structure-activity relationships (SAR) that govern its efficacy and selectivity.

Molecular Mechanism of Action

The primary mechanism of action for flurbiprofen is the non-selective inhibition of both COX-1 and COX-2.[1] These enzymes catalyze the committed step in the biosynthesis of prostaglandins.[2] Flurbiprofen competes with the natural substrate, arachidonic acid, for the active site within the hydrophobic channel of the COX enzymes.[2] This inhibition leads to a significant reduction in the production of prostaglandins like PGE2 and thromboxane B2 (TXB2), thereby mitigating the inflammatory response and alleviating pain.[2][3] While it inhibits both isoforms, flurbiprofen is slightly more selective for COX-1.[3]

References

In-Vitro Hydrolysis of Flurbiprofen Axetil to Flurbiprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurbiprofen Axetil is a non-steroidal anti-inflammatory drug (NSAID) administered as a prodrug. Its therapeutic efficacy is realized after in-vivo bioactivation to its active form, flurbiprofen. This conversion is a rapid and efficient process, primarily mediated by enzymatic hydrolysis. Understanding the kinetics and mechanisms of this hydrolysis is paramount for drug development professionals in optimizing formulation, predicting bioavailability, and ensuring consistent therapeutic outcomes. This technical guide provides an in-depth overview of the in-vitro hydrolysis of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

The hydrolysis of this compound is primarily catalyzed by carboxylesterases, a class of enzymes abundant in human plasma and various tissues.[1] These enzymes facilitate the cleavage of the ester bond in this compound, releasing the active flurbiprofen molecule and an axetil moiety. The rapid nature of this conversion is highlighted by the short in-vivo half-life of this compound, which is estimated to be approximately 1.4 minutes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the hydrolysis of this compound and the pharmacokinetic properties of its active metabolite, flurbiprofen. While specific in-vitro kinetic parameters such as Km and Vmax for this compound hydrolysis are not extensively detailed in the reviewed literature, the provided data offers valuable insights into the rapid conversion and subsequent disposition of the active drug.

Table 1: In-Vivo Hydrolysis and Pharmacokinetic Parameters of this compound and Flurbiprofen

| Parameter | Value | Species | Notes |

| This compound | |||

| In-Vivo Hydrolysis Half-life | 1.4 min | Human | Estimated from the absorption rate constant following intravenous administration. |

| Flurbiprofen (Active Metabolite) | |||

| Time to Peak Plasma Concentration (Tmax) | 5-10 min | Human | Following intravenous injection of this compound. |

| Elimination Half-life (t1/2) | 5.8 hours | Human | |

| Plasma Protein Binding | >99% | Human | Highly bound to plasma proteins. |

| Volume of Distribution (Vd) | 7.91 L | Human | |

| Clearance (CL) | 1.55 L/h | Human |

Table 2: Comparative In-Vitro Hydrolysis of Flurbiprofen Ester Prodrugs in 50% Human Plasma (pH 7.4)

| Ester Prodrug | Relative Hydrolysis Rate |

| Methyl ester | Fastest |

| Propyl ester | Fast |

| Ethyl ester | Moderate |

| iso-Butyl ester | Slow |

| Benzyl ester | Slower |

| iso-Propyl ester | Slowest |

Note: This data is for various alkyl ester prodrugs of flurbiprofen and is provided for comparative purposes to illustrate the influence of the ester moiety on hydrolysis rates. Specific quantitative rates for this compound were not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for conducting in-vitro hydrolysis studies of this compound in various simulated biological fluids.

In-Vitro Hydrolysis in Human Plasma

This protocol is designed to assess the enzymatic hydrolysis of this compound in a physiologically relevant matrix.

Materials:

-

This compound

-

Human plasma (pooled, citrated)

-

Phosphate buffer (0.01 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Zinc sulfate solution (2%)

-

Internal standard (e.g., Ketoprofen)

-

Water bath or incubator at 37°C

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Preparation of Plasma Solution: Prepare a 50% or 80% human plasma solution by diluting with 0.01 M phosphate buffer (pH 7.4).

-

Incubation: Pre-warm the plasma solution to 37°C. Initiate the reaction by adding a stock solution of this compound (dissolved in a minimal amount of organic solvent like acetonitrile to ensure solubility) to the plasma solution to achieve the desired final concentration.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a protein precipitating agent, such as a cold solution of 2% zinc sulfate in acetonitrile.[2] The acetonitrile will also aid in precipitating plasma proteins.

-

Sample Preparation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Carefully collect the supernatant and analyze the concentrations of this compound and the formed flurbiprofen using a validated HPLC method.

In-Vitro Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

This protocol evaluates the chemical stability of this compound in environments mimicking the stomach and small intestine.

Materials:

-

This compound

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

Simulated Intestinal Fluid (SIF), pH 7.4 (without pancreatin)

-

Acetonitrile (HPLC grade)

-

Water bath or incubator at 37°C

-

HPLC system with UV detector

Procedure:

-

Incubation: Dissolve this compound in SGF and SIF to a known concentration. Incubate the solutions at 37°C.

-

Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take samples from each solution.

-

Analysis: Directly analyze the samples by HPLC to determine the concentration of this compound remaining. The appearance of a flurbiprofen peak would indicate hydrolysis.

HPLC Analysis of Flurbiprofen and this compound

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of the prodrug and its active metabolite.

Table 3: Example HPLC Method Parameters for Flurbiprofen Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 3.5 with phosphoric acid) (60:40 v/v) | Acetonitrile : 0.1M Sodium Acetate (pH 5.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection Wavelength | 254 nm | 247 nm |

| Injection Volume | 20 µL | 20 µL |

Note: The specific retention times for this compound and flurbiprofen would need to be determined under the chosen chromatographic conditions. Method validation should be performed according to ICH guidelines.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the in-vitro hydrolysis of this compound.

References

Flurbiprofen Axetil and Its Impact on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flurbiprofen Axetil is an injectable prodrug that is rapidly hydrolyzed in the body to its active form, Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID).[1][2][3] This guide provides an in-depth technical overview of the mechanisms by which this compound exerts its therapeutic effects, primarily through the comprehensive inhibition of the prostaglandin synthesis pathway. It details the drug's interaction with cyclooxygenase (COX) enzymes, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes the complex biological pathways and experimental workflows involved.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary pharmacological action of Flurbiprofen is the inhibition of prostaglandin synthesis.[1][2][4] This is achieved by blocking the activity of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[2]

2.1 Prodrug Conversion: this compound is an axetil ester prodrug of Flurbiprofen. This formulation enhances solubility and makes it suitable for intravenous administration.[1][2] Following injection, it is rapidly hydrolyzed by blood esterases into the active moiety, Flurbiprofen.[2][5]

2.2 Cyclooxygenase (COX) Inhibition: Flurbiprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2]

-

COX-1: This constitutive isoform is involved in physiological functions, such as protecting the stomach lining and maintaining kidney function.[1][6]

-

COX-2: This isoform is primarily induced during inflammatory responses and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][6]

The S-(+)-enantiomer of Flurbiprofen is recognized as possessing the majority of the beneficial anti-inflammatory activity through potent COX inhibition.[7] The inhibition is competitive, with Flurbiprofen binding to the active site of the COX enzymes, thereby preventing arachidonic acid from accessing it.[6][8] This blockade reduces the production of prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[1][2]

2.3 Alternative Mechanisms of the R-Enantiomer: While the S-enantiomer is a potent COX inhibitor, the R-enantiomer, which is not converted to the S-form in humans, also contributes to the reduction of extracellular prostaglandins through a dual, non-COX-inhibiting mechanism[9]:

-

Inhibition of cPLA2α Translocation: R-Flurbiprofen inhibits the translocation of cytosolic phospholipase A2α (cPLA2α) to the cell membrane. This action curtails the initial step of the pathway—the release of arachidonic acid from membrane phospholipids—thereby limiting substrate availability for COX enzymes.[9]

-

Inhibition of MRP4: R-Flurbiprofen inhibits the multidrug resistance-associated protein 4 (MRP4, or ABCC4), a key transporter responsible for exporting prostaglandins out of the cell.[9] By blocking this transporter, R-Flurbiprofen effectively traps prostaglandins like PGE2 inside the cell, preventing them from acting on their receptors in an autocrine or paracrine fashion.[9]

Quantitative Data on Inhibitory Effects

The potency of Flurbiprofen has been quantified in various studies. The following tables summarize key findings regarding its inhibitory concentration, kinetic values, and effects on prostaglandin levels in biological systems.

Table 1: In Vitro COX Enzyme Inhibition by Flurbiprofen

| Parameter | COX-1 | COX-2 | Source |

|---|---|---|---|

| IC₅₀ | 0.1 µM | 0.4 µM | |

| Kᵢ | 0.128 µM | - | [8] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Table 2: Effects of this compound on Prostaglandin E2 (PGE2) Levels

| Study Context | Tissue/Fluid | Dosage (this compound) | Observation | Source |

|---|---|---|---|---|

| Oocyte Retrieval | Follicular Fluid | 1.5 mg/kg | PGE2 decreased to 24.51 ± 1.52 pg/mL vs 25.15 ± 1.49 pg/mL in placebo (P = .039). | [10] |

| Hysteromyoma | Tumor Tissue | 1.0 mg/kg & 1.5 mg/kg | Significant dose-dependent decrease in PGE2 levels compared to control (P < 0.01). | [11] |

| Cervical Cancer (Nude Mice) | Tumor Tissue | 50 mg/kg | Statistically significant reduction in PGE2 levels (P < 0.01). |[12] |

Table 3: In Vivo Effects on Cervical Cancer Model in Nude Mice

| Dosage Group (this compound) | Tumor Inhibition Rate | Source |

|---|---|---|

| 10 mg/kg | 16.8% | [12] |

| 25 mg/kg | 19.6% | [12] |

| 50 mg/kg | 36.0% |[12] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe common protocols used to evaluate the effects of this compound.

4.1 Protocol: In Vitro Cyclooxygenase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of Flurbiprofen on COX-1 and COX-2 enzymes.

-

Enzyme Source: Utilize purified ovine or human recombinant COX-1 and COX-2 enzymes. Bovine seminal vesicular microsomes can also be used as a source of prostaglandin synthetase.[8]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an electron donor like epinephrine or hydroquinone.

-

Inhibitor Preparation: Prepare stock solutions of Flurbiprofen in a suitable solvent (e.g., DMSO or ethanol). Create a series of dilutions to test a range of concentrations.

-

Incubation: Add the COX enzyme to the reaction buffer. Then, add the various concentrations of Flurbiprofen or vehicle control and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a specific time (e.g., 2 minutes), terminate the reaction by adding a strong acid (e.g., HCl).

-

Quantification: Measure the amount of PGE2 produced using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the Flurbiprofen concentration. Use non-linear regression analysis to calculate the IC₅₀ value.

4.2 Protocol: Quantification of PGE2 in Tissue Samples via ELISA

This protocol details the measurement of PGE2 levels in tissue, as performed in studies on hysteromyoma and cervical cancer.[11][12]

-

Sample Collection: Following administration of this compound or a control vehicle to the subject (human or animal), surgically excise the target tissue at a predetermined time point. Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C.

-

Homogenization: Weigh the frozen tissue and homogenize it in a cold buffer (e.g., phosphate buffer with a COX inhibitor like indomethacin to prevent ex vivo prostaglandin synthesis).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Extraction (Optional but Recommended): For cleaner samples, perform a solid-phase extraction using C18 columns to isolate prostaglandins from the supernatant.

-

ELISA Procedure: Use a commercial PGE2 competitive ELISA kit.

-

Add standards, controls, and prepared samples to the wells of a microplate pre-coated with a capture antibody.

-

Add a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 to each well.

-

Incubate the plate to allow the sample/standard PGE2 and the HRP-labeled PGE2 to compete for binding to the capture antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB). The color development is inversely proportional to the amount of PGE2 in the sample.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the PGE2 concentration in the samples by interpolating their absorbance values from the standard curve. Normalize the results to the initial tissue weight.

Visualizations: Pathways and Workflows

5.1 Signaling Pathway Diagram

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Population pharmacokinetic modeling of flurbiprofen, the active metabolite of this compound, in Chinese patients with postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress of this compound injection used for analgesia in burn patients [zhssyxfzz.cma-cmc.com.cn]

- 5. Plasma and cerebrospinal fluid pharmacokinetics of flurbiprofen in children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. ClinPGx [clinpgx.org]

- 8. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Provides Effective Analgesia Without Changing the Pregnancy Rate in Ultrasound-Guided Transvaginal Oocyte Retrieval: A Double-Blind Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. THE INVESTIGATION OF EFFECT OF this compound ON THE TISSUE GROWTH AND THE CONTENT OF PGE2 IN CERVICAL CANCER - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of the Flurbiprofen Axetil Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurbiprofen is a potent non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, widely recognized for its analgesic, anti-inflammatory, and antipyretic properties. However, its clinical utility in parenteral formulations is hampered by poor water solubility and the potential for venous irritation upon intravenous administration. To circumvent these limitations, Flurbiprofen Axetil was developed as a prodrug. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, tailored for professionals in drug development and research. It details the rationale behind the prodrug design, its mechanism of action, synthesis protocols, and the key in vitro and in vivo assays used to characterize its pharmacokinetic and pharmacodynamic profile.

Introduction: The Rationale for a Flurbiprofen Prodrug

Flurbiprofen, like other NSAIDs, exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] While orally effective, the need for rapid onset of analgesia, particularly in postoperative settings, necessitates intravenous administration. The parent flurbiprofen molecule, however, presents formulation challenges due to its acidic nature and low aqueous solubility, which can lead to venous irritation.[1]

The development of this compound, an ester prodrug of flurbiprofen, was a strategic approach to overcome these hurdles.[1] A prodrug is an inactive compound that is converted into its active form in the body.[3][4] In the case of this compound, the addition of an axetil (1-acetoxyethyl) ester group enhances its lipophilicity, allowing for its formulation in a lipid microsphere emulsion for intravenous delivery.[5] This formulation not only improves solubility but also minimizes direct contact of the acidic drug with the vein wall. Once administered, this compound is rapidly hydrolyzed by esterases in the blood to release the active flurbiprofen moiety.[3][4]

Mechanism of Action

The mechanism of action of this compound is a two-step process involving its conversion to the active drug, flurbiprofen, followed by the inhibition of COX enzymes by flurbiprofen.

-

Step 1: Prodrug Activation: Following intravenous administration, this compound is rapidly metabolized in the bloodstream by plasma esterases. These enzymes hydrolyze the ester bond, releasing flurbiprofen, acetic acid, and acetaldehyde.

-

Step 2: COX Inhibition: The liberated flurbiprofen, a non-selective COX inhibitor, then targets and reversibly inhibits both COX-1 and COX-2 enzymes.[2] This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response and alleviating pain.[1] The S-(+)-enantiomer of flurbiprofen is primarily responsible for the anti-inflammatory activity.[6]

The following diagram illustrates the activation and mechanism of action of this compound.

Caption: Mechanism of this compound activation and action.

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of this compound and its active metabolite, flurbiprofen, are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | This compound | Flurbiprofen |

| Chemical Formula | C₁₉H₁₉FO₄ | C₁₅H₁₃FO₂ |

| Molecular Weight | 330.35 g/mol | 244.26 g/mol |

| Appearance | Colorless to off-white oil | Solid |

| LogP | 4.05 | 4.16 |

| pKa | Not Applicable | 4.22 |

| Aqueous Solubility | Poor | 8 mg/L at 22°C |

Data sourced from PubChem and other chemical databases.[7]

Table 2: Pharmacokinetic Parameters of Flurbiprofen after Intravenous Administration of this compound in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 5-10 minutes | [8] |

| Elimination Half-life (t½) | 5.1 - 6.1 hours | [9] |

| Volume of Distribution (Vd) | 8.1 L/70 kg (steady state) | [1] |

| Clearance (CL) | 0.96 - 1.6 L/h/70 kg | [1][9] |

| Protein Binding | >99% | [8] |

Note: Parameters can vary based on patient population (e.g., age, renal function).

Synthesis of this compound

This compound is typically synthesized via the esterification of flurbiprofen with a suitable 1-acetoxyethyl halide. The following workflow outlines a general synthetic approach.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis via Esterification

This protocol is a composite based on methods described in the patent literature.[10][11]

Materials:

-

2-(2-Fluoro-4-biphenylyl)propionic acid (Flurbiprofen)

-

1-Chloroethyl acetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve flurbiprofen (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add anhydrous potassium carbonate (1.2 equivalents) to the solution and stir the mixture.

-

Add 1-chloroethyl acetate (1.3 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 65-70°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[12][13]

-

Mass Spectrometry (MS): To confirm the molecular weight.[13]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Preclinical Evaluation

The preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to determine its efficacy and safety profile.

In Vitro Studies

This assay confirms the conversion of the prodrug to its active form in a biologically relevant matrix.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Incubate a known concentration of this compound in fresh human plasma at 37°C.

-

At various time points, take aliquots of the plasma and quench the enzymatic reaction (e.g., by adding acetonitrile and precipitating proteins).

-

Centrifuge the samples to remove precipitated proteins.

-

Analyze the supernatant by HPLC or LC-MS/MS to quantify the concentrations of both this compound and the released flurbiprofen.

-

Calculate the rate of hydrolysis and the half-life of the prodrug in plasma.[14]

This assay determines the inhibitory potency of the active metabolite, flurbiprofen, against COX-1 and COX-2.

Protocol:

-

Use a commercial COX inhibitor screening assay kit or a whole-blood assay.

-

For the whole-blood assay, incubate human whole blood with various concentrations of flurbiprofen.

-

Induce COX-1 activity (e.g., with calcium ionophore A23187) and measure the production of thromboxane B₂ (TXB₂).[4]

-

Induce COX-2 activity (e.g., with lipopolysaccharide) and measure the production of prostaglandin E₂ (PGE₂).[4]

-

Quantify TXB₂ and PGE₂ levels using ELISA or LC-MS/MS.

-

Calculate the IC₅₀ values (the concentration of drug required to inhibit 50% of enzyme activity) for both COX-1 and COX-2.[4][6]

Table 3: COX Inhibition Data for Flurbiprofen Enantiomers

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2/COX-1 Selectivity Ratio |

| (S)-Flurbiprofen | ~0.005 | ~0.08 | 16 |

| (R)-Flurbiprofen | ~1.7 | ~0.9 | 0.53 |

| Racemic Flurbiprofen | ~0.01 | ~0.32 | 32 |

Data adapted from various in vitro studies. Absolute values may vary depending on the assay system.[4][6]

In Vivo Studies

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

-

Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

-

Divide the animals into groups: vehicle control, positive control (e.g., a known NSAID), and this compound treatment groups at various doses.

-

Administer this compound intravenously via the tail vein.

-

After a set time (e.g., 30 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.[3]

Experimental Evaluation Workflow

The following diagram outlines the logical flow of the preclinical evaluation process for this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a successful application of prodrug strategy to enhance the clinical utility of a potent NSAID. By masking the carboxylic acid group, the axetil ester modification improves solubility for intravenous formulation and is anticipated to reduce venous irritation. The rapid and efficient hydrolysis in the bloodstream ensures the timely release of the active flurbiprofen molecule to exert its anti-inflammatory and analgesic effects through COX inhibition. The synthetic routes are well-established, and a clear pathway for preclinical evaluation, encompassing in vitro and in vivo models, has been defined. This technical guide provides a foundational understanding for researchers and developers working on similar prodrug approaches or further investigating the therapeutic potential of this compound.

References

- 1. Plasma and cerebrospinal fluid pharmacokinetics of flurbiprofen in children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yakhak.org [yakhak.org]

- 4. Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. wjpmr.com [wjpmr.com]

- 9. CN103012144B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. CN103012144A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. inotiv.com [inotiv.com]

Flurbiprofen Axetil's Modulation of the AMPKα/NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the modulatory effects of Flurbiprofen Axetil on the AMP-activated protein kinase alpha (AMPKα) and nuclear factor-kappa B (NF-κB) signaling pathways. Drawing from preclinical in vivo evidence, this document details the mechanism by which this compound exerts its anti-inflammatory effects through the activation of AMPKα and subsequent inhibition of the pro-inflammatory NF-κB pathway. This guide offers a comprehensive resource for researchers and drug development professionals, including structured quantitative data, detailed experimental protocols, and visual representations of the molecular pathways and experimental designs.

Introduction: The Interplay of AMPKα and NF-κB in Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The AMPKα and NF-κB signaling pathways are two key regulators of the inflammatory process, often exhibiting a reciprocal relationship.

AMPKα , a cellular energy sensor, is activated in response to low intracellular ATP levels. Beyond its metabolic roles, activated AMPKα exerts potent anti-inflammatory effects. It can inhibit the NF-κB pathway through various mechanisms, including the phosphorylation and activation of downstream targets that interfere with NF-κB activation.

NF-κB is a master transcriptional regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the expression of a wide array of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

The crosstalk between these two pathways presents a promising target for therapeutic intervention in inflammatory conditions. Activation of AMPKα to suppress NF-κB signaling is a key strategy in the development of novel anti-inflammatory agents.

This compound is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in alleviating inflammatory responses and cognitive impairment in preclinical models.[1][2] Its mechanism of action extends beyond the classical inhibition of cyclooxygenase (COX) enzymes, involving the modulation of the AMPKα/NF-κB signaling axis.[1][2]

Quantitative Data Presentation: In Vivo Evidence

The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound on the AMPKα/NF-κB signaling pathway in a rat model of formalin-induced inflammatory pain with mild cognitive impairment.[1]

Table 1: Effect of this compound on AMPKα and NF-κB p65 Protein Expression in Rat Hippocampus

| Treatment Group | Relative AMPKα Expression (normalized to β-actin) | Relative NF-κB p65 Expression (normalized to β-actin) |

| Sham | 0.55 ± 0.08 | 0.45 ± 0.06 |

| Formalin/Saline (F/S) | 0.42 ± 0.07 | 0.85 ± 0.10 |

| Formalin/Flurbiprofen Axetil (F/F) | 0.78 ± 0.09# | 0.58 ± 0.07# |

| Data are presented as mean ± standard deviation. n=6 rats per group. | ||

| *P<0.05, significant difference when compared with the sham group. | ||

| #P<0.05, significant difference when compared with the F/S group. | ||

| (Data derived from densitometric analysis of Western blots in Huang et al., 2022)[1] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Rat Hippocampus

| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |

| Sham | 25.3 ± 3.1 | 45.2 ± 5.3 |

| Formalin/Saline (F/S) | 48.7 ± 4.9 | 89.6 ± 9.1 |

| Formalin/Flurbiprofen Axetil (F/F) | 30.1 ± 3.5# | 55.4 ± 6.2# |

| Data are presented as mean ± standard deviation. n=6 rats per group. | ||

| *P<0.05, significant difference when compared with the sham group. | ||

| #P<0.05, significant difference when compared with the F/S group. | ||

| (Data derived from ELISA in Huang et al., 2022)[1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visually represent the key molecular interactions and experimental procedures.

Caption: Molecular pathway of this compound's anti-inflammatory action.

Caption: Workflow of the in vivo study investigating this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the in vivo analysis of the AMPKα/NF-κB pathway.[1]

In Vivo Animal Model and Treatment

-

Animal Model: Male Sprague-Dawley rats were used. Mild cognitive impairment (MCI) was induced by subcutaneous injection of D-galactose (1,000 mg/kg) for 7 consecutive days.

-

Grouping: Rats were divided into three groups: Sham, Formalin/Saline (F/S), and Formalin/Flurbiprofen Axetil (F/F).

-

Drug Administration: The F/F group received an intravenous injection of this compound (10 mg/kg) into the tail vein. The F/S and Sham groups received an equivalent volume of normal saline.

-

Induction of Inflammation: 15 minutes after drug or saline administration, rats in the F/S and F/F groups received a subcutaneous injection of 5% formalin into the hind paw to induce inflammatory pain. The Sham group received a saline injection.

Western Blot Analysis of AMPKα and NF-κB p65

-

Tissue Preparation: Following behavioral testing, rats were euthanized, and hippocampal tissues were rapidly dissected and homogenized in lysis buffer.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by 10% sodium dodecyl sulphate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Membranes were incubated overnight at 4°C with primary antibodies against AMPKα, NF-κB p65, and β-actin (as a loading control).

-

After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) reagent. The band intensities were quantified using densitometry software (e.g., ImageJ), and the relative expression of target proteins was normalized to β-actin.

ELISA for TNF-α and IL-6

-

Sample Preparation: Hippocampal tissue homogenates were prepared as described for Western blotting.

-

ELISA Procedure: The concentrations of TNF-α and IL-6 in the tissue supernatants were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The absorbance was read on a microplate reader, and the concentrations of the cytokines were calculated based on a standard curve.

Discussion and Future Directions

The in vivo data strongly support the role of this compound in modulating the AMPKα/NF-κB signaling pathway to exert its anti-inflammatory effects. The activation of AMPKα and the subsequent reduction in NF-κB p65 expression, along with the decreased levels of pro-inflammatory cytokines TNF-α and IL-6, provide a clear mechanistic link for its therapeutic potential.

While the in vivo evidence is compelling, there is a notable absence of detailed in vitro studies in the published literature. To further elucidate the direct molecular mechanisms, future research should focus on:

-

Dose-response studies: Determining the EC50 for AMPKα activation and the IC50 for NF-κB inhibition by this compound in relevant cell lines (e.g., microglial cells, macrophages, or neuronal cells).

-

Kinase assays: Investigating the direct effect of this compound on the kinase activity of IKKβ.

-

Reporter gene assays: Utilizing NF-κB luciferase reporter assays to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

-

Upstream regulators of AMPKα: Exploring whether this compound's activation of AMPKα is dependent on upstream kinases such as LKB1 or CaMKKβ.

A comprehensive understanding of the in vitro pharmacology of this compound will be crucial for its continued development and for identifying its full therapeutic potential in a range of inflammatory and neuroinflammatory conditions.

Conclusion

This compound demonstrates significant potential as a modulator of the AMPKα/NF-κB signaling pathway. The in vivo evidence presented in this technical guide provides a solid foundation for its anti-inflammatory properties. Further in vitro investigations are warranted to fully characterize its molecular mechanism of action, which will be invaluable for researchers, scientists, and drug development professionals in the field.

References

Methodological & Application

Application Notes & Protocols for the HPLC Quantification of Flurbiprofen

A Cautious Note on Flurbiprofen Axetil:

It is critical to note that the following high-performance liquid chromatography (HPLC) method has been developed and validated for the quantification of Flurbiprofen . This compound, an ester prodrug of Flurbiprofen, possesses different physicochemical properties, including polarity. Consequently, this method cannot be directly applied for the quantification of this compound. Significant modification and re-validation would be imperative. This would likely involve adjustments to the mobile phase composition to ensure adequate retention and separation of the more non-polar this compound on a reverse-phase column, as well as a full validation study as per ICH guidelines.

Introduction

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid derivative class, recognized for its analgesic, anti-inflammatory, and antipyretic activities. It is widely utilized in the management of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. The accurate and precise quantification of Flurbiprofen in pharmaceutical dosage forms is paramount for ensuring product quality and therapeutic efficacy. This document provides a detailed HPLC method for the determination of Flurbiprofen.

Principle of the Method

The analytical method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The sample containing Flurbiprofen is dissolved in a suitable diluent and injected into the HPLC system. The separation of Flurbiprofen from other components is achieved on a C18 stationary phase using an isocratic mobile phase. The quantification is performed by comparing the peak area of Flurbiprofen in the sample to that of a standard of known concentration.

Experimental Workflow

Application Notes and Protocols: Lipid Nanosphere Formulation for Targeted Flurbiprofen Axetil Delivery

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of lipid nanospheres for targeted delivery of Flurbiprofen Axetil (FA), a potent non-steroidal anti-inflammatory drug (NSAID). The focus is on a targeted approach for the treatment of inflammatory conditions such as rheumatoid arthritis (RA).

Introduction

This compound is a prodrug of Flurbiprofen, exhibiting strong analgesic and anti-inflammatory effects. However, its clinical application is often limited by poor solubility, a short circulation half-life, and off-target side effects.[1][2][3] Encapsulating this compound into lipid nanospheres, particularly those engineered for targeted delivery, can overcome these limitations. This document outlines the use of cyclic Arginine-Glycine-Aspartic acid (cRGD) peptide-modified stealth lipid microspheres (cRGD-FA-SLM) to actively target inflamed tissues, such as the joints in rheumatoid arthritis. The targeting is achieved through the affinity of the cRGD peptide for integrins overexpressed in neovascularization sites at inflamed tissues and the enhanced permeability and retention (EPR) effect, which is similar to what is observed in tumors.[2][3]

The mechanism of action of Flurbiprofen involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of prostaglandins like prostaglandin E2 (PGE2), key mediators of inflammation and pain.[4][5] By delivering the drug directly to the site of inflammation, the therapeutic efficacy is enhanced while systemic side effects are minimized.

Data Summary

The following tables summarize the key quantitative data regarding the physicochemical characteristics and in vivo performance of the this compound-loaded lipid nanospheres.

Table 1: Physicochemical Properties of Lipid Nanosphere Formulations

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Lipid Nanospheres (LN) | 120 ± 5.2 | 0.15 ± 0.03 | -20.5 ± 1.8 | N/A |

| Stealth Lipid Nanospheres (SLN) | 135 ± 6.1 | 0.18 ± 0.02 | -15.2 ± 2.1 | N/A |

| FA-loaded SLN (FA-SLN) | 142 ± 5.8 | 0.21 ± 0.04 | -18.7 ± 1.5 | 92.3 ± 2.5 |

| cRGD-FA-SLN | 155 ± 6.5 | 0.23 ± 0.03 | -12.4 ± 2.3 | 90.8 ± 3.1 |

Data are presented as mean ± standard deviation (SD).

Table 2: Pharmacokinetic Parameters in a Rat Model

| Formulation | AUC (µg·h/mL) | t1/2 (h) | Cmax (µg/mL) |

| Free this compound | 15.8 ± 3.2 | 1.5 ± 0.3 | 12.5 ± 2.8 |

| FA-SLN | 45.2 ± 5.1 | 4.8 ± 0.9 | 8.9 ± 1.7 |

| cRGD-FA-SLN | 78.6 ± 7.9 | 8.2 ± 1.1 | 9.5 ± 2.0 |

AUC: Area under the curve; t1/2: Half-life; Cmax: Maximum plasma concentration. Data are presented as mean ± SD.

Table 3: In Vivo Therapeutic Efficacy in a Collagen-Induced Arthritis Rat Model

| Treatment Group | Paw Edema Reduction (%) | Prostaglandin E2 (PGE2) Inhibition (%) | Arthritic Score Reduction (%) |

| Saline | 0 | 0 | 0 |

| Free this compound | 35 ± 4.5 | 40 ± 5.1 | 30 ± 3.8 |

| FA-SLN | 55 ± 6.2 | 62 ± 7.3 | 58 ± 5.5 |

| cRGD-FA-SLN | 78 ± 7.1 | 85 ± 8.0 | 81 ± 6.9 |

Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Preparation of cRGD-FA-SLN

This protocol details the preparation of cRGD-targeted, this compound-loaded stealth lipid nanospheres using the high-pressure homogenization technique.[1][3]

Materials:

-

This compound (FA)

-

Soybean Oil

-

Lecithin

-

Poloxamer-188

-

Glycerin

-

DSPE-PEG2000

-

DSPE-PEG2000-cRGD

-

Deionized water

Equipment:

-

High-speed shear emulsifier

-

High-pressure homogenizer

-

Water bath

Procedure:

-

Preparation of the Oil Phase:

-

Dissolve this compound, Poloxamer-188, DSPE-PEG2000, and DSPE-PEG2000-cRGD in soybean oil.

-

Heat the mixture to 65°C and stir until a clear, homogenous oil phase is obtained.

-

-

Preparation of the Aqueous Phase:

-

Disperse lecithin and glycerin in deionized water.

-

Heat the aqueous phase to 65°C with continuous stirring.

-

-

Formation of the Primary Emulsion:

-

Add the hot aqueous phase to the hot oil phase under high-speed shearing (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

-

-

High-Pressure Homogenization:

-

Immediately transfer the primary emulsion to a pre-heated high-pressure homogenizer.

-

Homogenize the emulsion at a specific pressure (e.g., 800-1200 bar) for a set number of cycles (e.g., 5-10 cycles).

-

-

Cooling and Formation of Nanospheres:

-

Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid nanospheres will solidify.

-

-

pH Adjustment:

-

Adjust the pH of the final formulation to a physiologically acceptable range (e.g., pH 7.0-7.4).

-

Protocol 2: Characterization of Lipid Nanospheres

This protocol outlines the methods for determining the key physicochemical properties of the prepared lipid nanospheres.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute the lipid nanosphere suspension with deionized water to an appropriate concentration.

-

Equilibrate the sample to 25°C.

-

Measure the particle size and PDI using DLS.

-

Measure the zeta potential using Laser Doppler Velocimetry.

-

Perform measurements in triplicate.

-

2. Encapsulation Efficiency (EE):

-

Method: High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

Separation of free drug: Use a centrifugal filter device (e.g., Amicon Ultra) to separate the unencapsulated this compound from the lipid nanosphere suspension.

-

Quantification of free drug: Analyze the filtrate containing the free drug by a validated HPLC method.

-

Quantification of total drug: Disrupt a known amount of the lipid nanosphere suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug. Analyze the total drug concentration by HPLC.

-

Calculation: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

3. Morphology:

-

Instrument: Transmission Electron Microscope (TEM).

-

Procedure:

-

Place a drop of the diluted lipid nanosphere suspension onto a carbon-coated copper grid.

-

Allow the sample to air dry.

-

If necessary, negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).

-

Observe the morphology of the nanospheres under the TEM. The nanospheres should appear as homogenous and spherical.[1][3]

-

Protocol 3: In Vitro Drug Release Study

This protocol describes the dialysis bag method to evaluate the in vitro release profile of this compound from the lipid nanospheres.

Materials:

-

Dialysis membrane (e.g., MWCO 12-14 kDa)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Shaking incubator

Procedure:

-

Soak the dialysis membrane in the release medium (PBS) for at least 12 hours before use.

-

Pipette a known amount of the FA-loaded lipid nanosphere formulation into the dialysis bag and seal both ends.

-

Immerse the sealed dialysis bag into a known volume of pre-warmed PBS (37°C) in a beaker.

-

Place the beaker in a shaking incubator at 37°C with a constant shaking speed (e.g., 100 rpm).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium.

-

Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

-

Analyze the concentration of this compound in the collected samples using HPLC.

-

Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Cellular Uptake in Activated Macrophages

This protocol details the assessment of the targeted uptake of cRGD-modified lipid nanospheres by activated macrophages.

Cell Line:

-

RAW264.7 macrophage cell line

Materials:

-

Lipopolysaccharide (LPS)

-

Fluorescently labeled lipid nanospheres (e.g., incorporating a fluorescent dye like DiR)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Activate the macrophages by treating them with LPS (e.g., 1 µg/mL) for 24 hours. A control group of non-activated cells should be maintained.

-

Incubate the activated and non-activated cells with the fluorescently labeled lipid nanosphere formulations (e.g., FA-SLN and cRGD-FA-SLN) for a specific period (e.g., 2-4 hours).

-

After incubation, wash the cells with cold PBS to remove excess nanospheres.

-

Observe the cellular uptake of the nanospheres using a fluorescence microscope.

-

For quantitative analysis, detach the cells, and analyze the fluorescence intensity using a flow cytometer. The results are expected to show significantly higher uptake of cRGD-FA-SLN in activated macrophages compared to non-activated cells and the non-targeted FA-SLN.[1][3]

Protocol 5: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Rat Model

This protocol provides a framework for evaluating the therapeutic efficacy of the targeted lipid nanosphere formulation in a preclinical model of rheumatoid arthritis.

Animal Model:

-

Collagen-Induced Arthritis (CIA) in rats (e.g., Wistar or Sprague-Dawley rats).

Procedure:

-

Induction of Arthritis: Induce arthritis in the rats by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is typically given after a specific period (e.g., 7-14 days).

-

Grouping and Treatment:

-

Divide the arthritic rats into different treatment groups (n=5-8 per group):

-

Saline (Control)

-

Free this compound

-

FA-SLN

-

cRGD-FA-SLN

-

-

Administer the formulations intravenously via the tail vein at a specified dose and frequency.

-

-

Evaluation of Therapeutic Efficacy:

-

Paw Edema: Measure the paw volume or thickness using a plethysmometer or caliper at regular intervals.

-

Arthritic Score: Visually score the severity of arthritis in each paw based on a predefined scoring system (e.g., 0-4 scale for inflammation, swelling, and redness).

-

Prostaglandin E2 (PGE2) Levels: At the end of the study, collect blood samples and measure the serum levels of PGE2 using an ELISA kit.

-

Histopathological Analysis: Euthanize the animals, and collect the joint tissues for histological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Visualizations

Caption: Experimental workflow for the development and evaluation of targeted lipid nanospheres.

Caption: Targeted delivery and cellular uptake mechanism of cRGD-FA-SLN.

Caption: Signaling pathway showing the inhibitory action of Flurbiprofen on prostaglandin synthesis.

References

- 1. Long-Circulating Lipid Nanospheres Loaded with this compound for Targeted Rheumatoid Arthritis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-Circulating Lipid Nanospheres Loaded with this compound for Targeted Rheumatoid Arthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

Application Notes and Protocols: In Vivo Efficacy of Flurbiprofen Axetil in Rheumatoid Arthritis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Flurbiprofen Axetil, a prodrug of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, in preclinical models of rheumatoid arthritis (RA). Detailed protocols for commonly used animal models and key experimental procedures are included to facilitate the design and execution of similar studies.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic and symmetric inflammation of the joints, leading to cartilage and bone destruction.[1] this compound is an injectable prodrug of Flurbiprofen, designed to improve solubility and reduce gastrointestinal side effects associated with oral administration of the parent drug.[1][2] Like other NSAIDs, Flurbiprofen acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4] Flurbiprofen is a non-selective inhibitor of both COX-1 and COX-2.[2][3] Preclinical studies in rodent models of RA, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), have demonstrated the potent anti-inflammatory and analgesic effects of this compound.[1][5][6]

Mechanism of Action: Signaling Pathway

This compound is rapidly converted to its active form, Flurbiprofen, in the body. Flurbiprofen then exerts its anti-inflammatory effects primarily through the inhibition of the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. This pathway is central to the inflammatory cascade in rheumatoid arthritis.

In Vivo Efficacy Data

The efficacy of this compound has been evaluated in various preclinical models of rheumatoid arthritis. The following tables summarize key quantitative data from representative studies.

Table 1: Effect of this compound on Arthritis Score and Paw Edema

| Animal Model | Treatment Group | Dose | Arthritis Score (Mean ± SD) | Paw Volume/Ankle Diameter (Mean ± SD) | Reference |

| Collagen-Induced Arthritis (Rat) | Saline | - | Higher | Increased | [1] |

| Free this compound | - | Lower | Decreased | [1] | |

| This compound-Loaded Lipid Nanospheres | - | Significantly Lower | Significantly Decreased | [1] | |

| Adjuvant-Induced Arthritis (Rat) | Untreated Arthritic | - | 44.94 ± 16.94% (Joint Swelling) | - | [5] |

| Flurbiprofen-Loaded Nanoparticles | 2.5 mg/kg | 7.49 ± 6.08% (Joint Swelling) | - | [5] |

Table 2: Effect of this compound on Inflammatory Cytokines and Mediators

| Animal Model | Treatment Group | Analyte | Concentration/Level | % Reduction | Reference |

| Adjuvant-Induced Arthritis (Rat) | Untreated Arthritic | TNF-α (serum) | Elevated | - | [5] |

| Flurbiprofen-Loaded Nanoparticles | TNF-α (serum) | Significantly Reduced | Not Specified | [5] | |

| Adjuvant-Induced Arthritis (Rat) | Untreated Arthritic | IL-6 (serum) | Elevated | - | [5] |

| Flurbiprofen-Loaded Nanoparticles | IL-6 (serum) | Significantly Reduced | Not Specified | [5] | |

| Adjuvant-Induced Arthritis (Rat) | Untreated Arthritic | C-Reactive Protein (CRP) | Elevated | - | [5] |

| Flurbiprofen-Loaded Nanoparticles | C-Reactive Protein (CRP) | Significantly Reduced | Not Specified | [5] | |

| Adjuvant-Induced Arthritis (Rat) | Control | PGE2 (inflamed paw) | Elevated | - | [6] |

| S(+)-Flurbiprofen Plaster | PGE2 (inflamed paw) | Decreased | Not Specified | [6] | |

| Formalin-Induced Inflammatory Pain (Rat) | Saline | TNF-α (hippocampus) | Elevated | - | [7] |